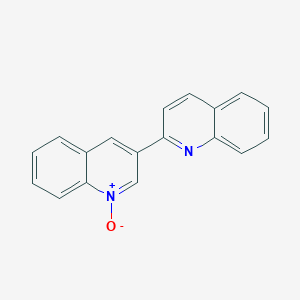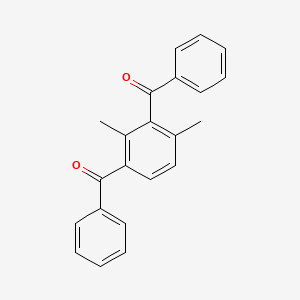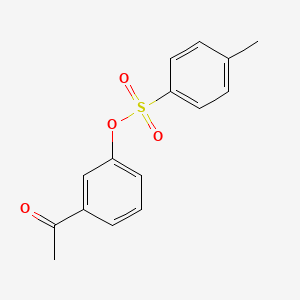![molecular formula C32H18O4 B14622691 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl- CAS No. 56568-56-0](/img/structure/B14622691.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its binaphthalene core, which is substituted with phenyl groups and ketone functionalities. The presence of these functional groups imparts distinct chemical reactivity and makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- typically involves multi-step organic reactionsThe ketone functionalities are then introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The overall yield and purity of the compound are critical factors in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds .
Biology and Medicine: Its ability to interact with biological molecules through non-covalent interactions makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the stability and functionality of these materials .
Wirkmechanismus
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules. The specific pathways involved depend on the context of its application, whether in catalysis, drug design, or material science .
Vergleich Mit ähnlichen Verbindungen
- [2,2’-Binaphthalene]-1,1’-diol, 3,3’-diphenyl-
- [2,2’-Binaphthalene]-1,1’-diamine, 3,3’-diphenyl-
Uniqueness: Compared to similar compounds, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- stands out due to its ketone functionalities, which impart distinct reactivity and make it suitable for a wider range of chemical transformations. The presence of these functional groups also enhances its ability to participate in non-covalent interactions, making it more versatile in applications such as catalysis and drug design .
Eigenschaften
CAS-Nummer |
56568-56-0 |
|---|---|
Molekularformel |
C32H18O4 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
2-(1,4-dioxo-3-phenylnaphthalen-2-yl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C32H18O4/c33-29-21-15-7-9-17-23(21)31(35)27(25(29)19-11-3-1-4-12-19)28-26(20-13-5-2-6-14-20)30(34)22-16-8-10-18-24(22)32(28)36/h1-18H |
InChI-Schlüssel |
SVJPSTBWDORJMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=C(C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
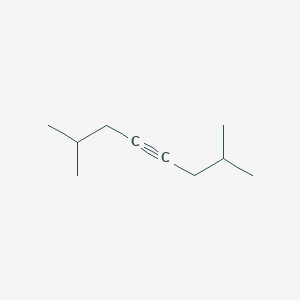
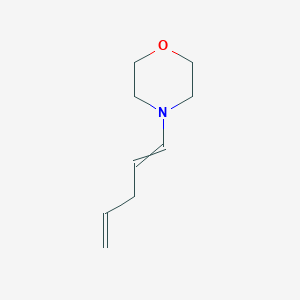

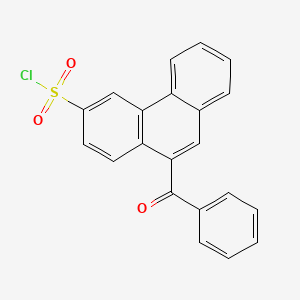
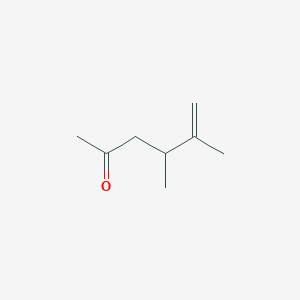

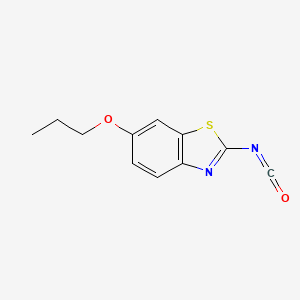
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
